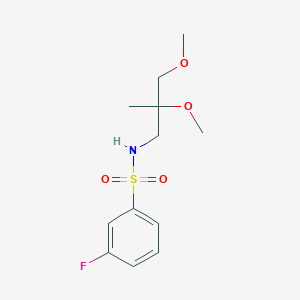

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide

Description

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide is a complex chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring, along with a dimethoxy-methylpropyl side chain.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO4S/c1-12(18-3,9-17-2)8-14-19(15,16)11-6-4-5-10(13)7-11/h4-7,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJYHMJFTZDOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)F)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-fluorobenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Research indicates that N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide exhibits a range of biological activities, making it a candidate for drug discovery and development. Key areas of interest include:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that F-434 may exhibit similar effects against various bacterial strains, potentially through inhibition of bacterial folate synthesis pathways.

- Enzyme Inhibition : The compound has been studied for its interactions with enzymes involved in metabolic pathways. For instance, it may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like diabetes and Alzheimer's disease .

Medicinal Chemistry Applications

The unique structure of this compound allows for various medicinal chemistry applications:

- Drug Development : Its potential as an antimicrobial agent positions it as a candidate for new antibiotic formulations.

- Therapeutic Investigations : The compound's ability to interact with specific biological targets suggests its use in developing treatments for metabolic disorders and neurodegenerative diseases.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on Antimicrobial Properties : A research team synthesized F-434 and tested its efficacy against multiple bacterial strains. Results indicated significant antibacterial activity comparable to established sulfonamides .

- Enzyme Interaction Studies : Investigations into the compound's interaction with acetylcholinesterase revealed promising inhibition rates, suggesting its potential utility in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide

- N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

- N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide stands out due to its specific structural features, such as the fluorobenzene ring and the sulfonamide group, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article examines its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C12H16FNO4S

- Molecular Weight : 287.33 g/mol

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme critical for various physiological processes, including acid-base balance and fluid secretion. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma and edema.

Antimicrobial Properties

Research indicates that sulfonamides possess broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains through mechanisms involving the inhibition of folic acid synthesis, which is vital for bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM).

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a volume of distribution (Vd) of approximately 1.5 L/kg.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination Half-Life : Approximately 6 hours.

Toxicology

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, high doses may lead to renal toxicity, which is a common concern with sulfonamide derivatives.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzene-1-sulfonamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves coupling 3-fluorobenzenesulfonyl chloride with 2,3-dimethoxy-2-methylpropylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validate purity using:

- NMR spectroscopy : Confirm absence of unreacted amine or sulfonyl chloride by checking for characteristic peaks (e.g., sulfonamide NH at δ 5.5–6.5 ppm).

- HPLC-MS : Monitor molecular ion [M+H]+ and assess purity >98% via peak integration.

- Elemental analysis : Ensure C, H, N, S, and F percentages align with theoretical values .

Q. Q2. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

- Solubility profiling : Use shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax for sulfonamide ~270 nm).

- Stability testing : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; quantify half-life using first-order kinetics. Adjust experimental buffers to match intended biological assays (e.g., phosphate-buffered saline for in vitro studies) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this sulfonamide derivative?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., methoxy groups, fluorophenyl ring) and test against target proteins (e.g., carbonic anhydrase isoforms).

- Computational docking : Use software like AutoDock Vina to predict binding affinities. Compare with experimental IC50 values from enzyme inhibition assays.

- Data integration : Cluster analogs based on activity profiles and structural features (e.g., Hammett σ values for substituents) to identify key pharmacophores .

Q. Q4. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Meta-analysis : Compile datasets from diverse assays (e.g., cell-free vs. cell-based) and apply multivariate regression to identify confounding variables (e.g., pH, co-solvents).

- Receptor-response modeling : If targeting GPCRs or ion channels, use heterologous expression systems (e.g., HEK293 cells) to isolate receptor-specific effects. Compare with computational predictions (e.g., bioelectronic nose models) to validate mechanistic hypotheses .

Q. Q5. How can researchers optimize chromatographic separation for detecting trace impurities in this compound?

Methodological Answer:

- GC-MS optimization : Use a biscyanopropyl/phenyl-modified column (e.g., DB-1701) for high-resolution separation of geometric isomers. Set temperature gradients from 50°C to 280°C (ramp 10°C/min).

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile. Use MRM transitions specific to the parent ion and potential byproducts (e.g., de-fluorinated analogs) .

Q. Q6. What are the best practices for ensuring reproducibility in synthetic and analytical protocols?

Methodological Answer:

- Standardized protocols : Document reaction parameters (e.g., stoichiometry, temperature, solvent purity) and analytical conditions (e.g., HPLC column batch, detector settings).

- Inter-lab validation : Share samples with collaborating labs for cross-verification of NMR, MS, and bioactivity data. Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.